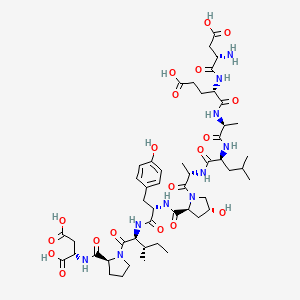

DEALA-Hyp-YIPD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H74N10O19 |

|---|---|

Molecular Weight |

1119.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C50H74N10O19/c1-7-24(4)40(49(77)59-16-8-9-35(59)46(74)57-34(50(78)79)21-39(67)68)58-45(73)33(18-27-10-12-28(61)13-11-27)56-47(75)36-19-29(62)22-60(36)48(76)26(6)53-44(72)32(17-23(2)3)55-41(69)25(5)52-43(71)31(14-15-37(63)64)54-42(70)30(51)20-38(65)66/h10-13,23-26,29-36,40,61-62H,7-9,14-22,51H2,1-6H3,(H,52,71)(H,53,72)(H,54,70)(H,55,69)(H,56,75)(H,57,74)(H,58,73)(H,63,64)(H,65,66)(H,67,68)(H,78,79)/t24-,25-,26-,29+,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1 |

InChI Key |

KWKKPKDVWZCNMR-NPWCQPHBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on the DEALA-Hyp-YIPD Peptide

For Immediate Release

An Essential Tool for Hypoxia and Cancer Research: A Technical Overview of the FAM-DEALA-Hyp-YIPD Peptide Probe

This document provides a comprehensive technical guide on the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and biochemistry, with a particular focus on the hypoxia signaling pathway and targeted protein degradation.

Core Peptide Information

The DEALA-Hyp-YIPD peptide is a synthetic oligopeptide derived from a key region of the Hypoxia-Inducible Factor-1α (HIF-1α) protein. In its functional form for research applications, it is N-terminally labeled with 5-carboxyfluorescein (FAM), a fluorescent dye.

Peptide Sequence and Modifications

The specific amino acid sequence and modifications are as follows:

-

Sequence: Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp

-

Single Letter Sequence: D E A L A X Y I P D

-

Modifications:

Physicochemical and Optical Properties

A summary of the key quantitative data for the FAM-DEALA-Hyp-YIPD peptide is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 1477.48 g/mol | [2] |

| Molecular Formula | C₇₁H₈₄N₁₀O₂₅ | [2] |

| Purity | ≥95% (as determined by HPLC) | [1][2] |

| Excitation Max (λabs) | 485 nm | [1][2][3] |

| Emission Max (λem) | 520 - 535 nm | [1][2][3] |

| Binding Affinity (Kd) | 180 - 560 nM (to VHL) | [1][3][4] |

| Storage Conditions | Store at -20°C | [1][2] |

Table 1: Summary of Quantitative Data for FAM-DEALA-Hyp-YIPD

Biological Context and Signaling Pathway

The this compound peptide sequence is derived from the Oxygen-Dependent Degradation (ODD) domain of HIF-1α. This domain is central to the regulation of HIF-1α stability by the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[5]

The VHL/HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), specific proline residues within the HIF-1α ODD, including the one mimicked by Hyp in this peptide, are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4] This hydroxylation event creates a binding site for VHL. The VHL E3 ligase complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome. This keeps the levels of HIF-1α low.

Under low oxygen conditions (hypoxia), the PHDs are inactive. Consequently, HIF-1α is not hydroxylated, VHL cannot bind, and HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and other cellular responses to hypoxia.[5][6]

Experimental Applications and Protocols

FAM-DEALA-Hyp-YIPD is primarily used as a probe in Fluorescence Polarization (FP) displacement assays. This technique is a powerful tool for high-throughput screening of small molecules that can disrupt the VHL/HIF-1α protein-protein interaction. Such molecules are of high interest for therapeutic development, for instance, in the design of Proteolysis Targeting Chimeras (PROTACs) that hijack the VHL E3 ligase to degrade other target proteins.

Principle of the Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescent molecule.

-

High Polarization State: When the small, fluorescently-labeled peptide (FAM-DEALA-Hyp-YIPD) is bound to the much larger VHL protein complex, its rotation in solution is slow. When excited with polarized light, the emitted light remains largely polarized.

-

Low Polarization State: In its free, unbound state, the small peptide tumbles rapidly in solution. This rapid rotation causes the emitted light to become depolarized.

-

Displacement: If a test compound (inhibitor) binds to VHL at the same site as the peptide, it will displace the fluorescent peptide. This leads to an increase in the amount of free, rapidly tumbling peptide, resulting in a decrease in the overall fluorescence polarization of the sample.

Experimental Workflow for FP Displacement Assay

The following diagram illustrates a typical workflow for a high-throughput screening campaign using this assay.

Detailed Experimental Protocol

The following protocol is adapted from methodologies described in the literature for assays involving the VHL/HIF-1α interaction.[7] Researchers should optimize concentrations and conditions based on their specific instrumentation and reagent preparations.

1. Reagents and Buffers:

-

VBC Complex: Purified von Hippel-Lindau protein in complex with Elongin B and Elongin C.

-

Fluorescent Peptide Probe: FAM-DEALA-Hyp-YIPD, dissolved in DMSO to create a stock solution (e.g., 1 mM) and then diluted in assay buffer.

-

Assay Buffer: For example, 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20.

-

Test Compounds: Small molecule inhibitors, typically dissolved in 100% DMSO.

2. Assay Procedure (384-well format):

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in 100% DMSO.

-

Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a low-volume 384-well black assay plate.

-

For control wells, dispense 100 nL of 100% DMSO (for high signal/no inhibition) and a known VHL binder or excess unlabeled peptide (for low signal/full inhibition).

-

-

Protein and Probe Addition:

-

Prepare a working solution of the VBC complex in assay buffer. The final concentration should be at or below the Kd of the peptide probe to ensure assay sensitivity (e.g., 50-100 nM).

-

Prepare a working solution of the FAM-DEALA-Hyp-YIPD probe in assay buffer. The final concentration should be low to minimize background signal (e.g., 10-20 nM).

-

Add the VBC complex solution to all wells (e.g., 10 µL).

-

Add the FAM-peptide probe solution to all wells (e.g., 10 µL), bringing the total volume to 20 µL.

-

-

Incubation:

-

Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are mixed at the bottom of the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a suitable plate reader equipped for fluorescence polarization.

-

Set the excitation wavelength to ~485 nm and the emission wavelength to ~530 nm.

-

Record the parallel and perpendicular fluorescence intensity values to calculate the polarization in millipolarization (mP) units.

-

3. Data Analysis:

-

Normalize the data using the high and low signal controls.

-

Plot the normalized mP values against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

The FAM-DEALA-Hyp-YIPD peptide is a well-characterized and indispensable tool for investigating the VHL/HIF-1α signaling axis. Its use in fluorescence polarization displacement assays provides a robust, sensitive, and high-throughput method for the discovery and characterization of novel small molecule inhibitors targeting this critical protein-protein interaction. This guide provides the foundational knowledge and a detailed framework for the successful implementation of this peptide in research and drug discovery programs.

References

- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

The DEALA-Hyp-YIPD Peptide: A High-Affinity Ligand for Probing the VHL-HIF1α Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway, primarily functioning as the substrate recognition subunit of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF1α) for proteasomal degradation under normoxic conditions. The interaction between VHL and HIF1α is highly specific and dependent on the post-translational hydroxylation of proline residues within the HIF1α oxygen-dependent degradation domain (ODD). The synthetic peptide, DEALA-Hyp-YIPD, which mimics this hydroxylated motif, has emerged as a powerful tool for studying this crucial protein-protein interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, a summary of its binding kinetics, and visualizations of the relevant biological pathways and experimental workflows.

The VHL-HIF1α Signaling Pathway and the Role of this compound

Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen to hydroxylate key proline residues on HIF1α, primarily Pro564. This hydroxylation event creates a binding site for the β-domain of the VHL protein. VHL, as part of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex, then polyubiquitinates HIF1α, marking it for rapid degradation by the proteasome. This process effectively suppresses the hypoxic response.

In hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes prevents HIF1α hydroxylation. Consequently, VHL cannot recognize and bind to HIF1α, leading to its stabilization and accumulation. Stabilized HIF1α translocates to the nucleus, dimerizes with HIF1β (ARNT), and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

The this compound peptide is a synthetic oligopeptide derived from the HIF1α sequence, with the critical proline residue replaced by hydroxyproline (Hyp). This modification mimics the post-translationally hydroxylated state of HIF1α, allowing this compound to act as a high-affinity competitive inhibitor of the VHL-HIF1α interaction. By binding to the same site on VHL that recognizes hydroxylated HIF1α, this peptide can be used to probe the binding pocket of VHL and to screen for small molecule inhibitors of this interaction.

Signaling Pathway of VHL-Mediated HIF1α Degradation

Caption: VHL-HIF1α signaling under normoxia and hypoxia.

Quantitative Data for this compound Binding to VHL

The binding affinity of this compound and its fluorescently labeled analog (FAM-DEALA-Hyp-YIPD) to the VHL complex has been characterized by various biophysical methods. The following table summarizes key quantitative data from the literature.

| Compound | Method | VHL Construct | Binding Affinity (Kd) | IC50 | Reference |

| This compound | Isothermal Titration Calorimetry (ITC) | VCB (VHL, Elongin C, Elongin B) | 180 nM | 0.91 µM | |

| FAM-DEALA-Hyp-YIPD | Fluorescence Polarization (FP) | VCB | 560 nM | - | |

| FAM-DEALA-Hyp-YIPD | - | - | 180-560 nM | - |

Logical Relationship of this compound Action

Caption: Competitive inhibition of VHL by this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for VHL-HIF1α Binding

This assay measures the disruption of the interaction between the VHL complex and a fluorescently labeled HIF1α peptide (FAM-DEALA-Hyp-YIPD) by a competitive inhibitor.

Materials:

-

Purified VCB complex (VHL, Elongin C, Elongin B)

-

FAM-DEALA-Hyp-YIPD peptide

-

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP

-

Test compounds (e.g., unlabeled this compound or small molecules)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of VCB complex and FAM-DEALA-Hyp-YIPD in assay buffer. The final concentrations should be optimized, but a starting point is 2x the Kd of the fluorescent peptide for the VCB complex concentration and the Kd concentration for the peptide.

-

Serially dilute the test compounds in assay buffer.

-

Add a fixed volume of the test compound dilutions to the wells of the 384-well plate.

-

Add an equal volume of the VCB/FAM-DEALA-Hyp-YIPD solution to all wells.

-

Include controls for minimum polarization (FAM-DEALA-Hyp-YIPD in buffer) and maximum polarization (VCB complex and FAM-DEALA-Hyp-YIPD in buffer with no inhibitor).

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Fluorescence Polarization Assay

Caption: Workflow for a VHL-HIF1α fluorescence polarization assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified VCB complex

-

This compound peptide

-

ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP (must be the same for protein and peptide)

-

Isothermal Titration Calorimeter

Procedure:

-

Dialyze both the VCB complex and the this compound peptide extensively against the same ITC buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and peptide solutions.

-

Degas both solutions immediately before the experiment.

-

Load the VCB complex into the sample cell of the calorimeter (e.g., at a concentration of 10-20 µM).

-

Load the this compound peptide into the injection syringe (e.g., at a concentration 10-20 times that of the protein).

-

Perform a series of small injections (e.g., 2-5 µL) of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

A control experiment with peptide injected into buffer should be performed to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the integrated heat changes to a suitable binding model to determine the thermodynamic parameters.

Co-immunoprecipitation (Co-IP) of VHL and HIF1α

Co-IP is used to study the interaction between VHL and HIF1α in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

Expression vectors for tagged VHL (e.g., FLAG-VHL) and HIF1α (e.g., HA-HIF1α)

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the tag on VHL (e.g., anti-FLAG antibody) conjugated to beads (e.g., agarose beads)

-

Antibodies for western blotting (e.g., anti-HA and anti-FLAG)

Procedure:

-

Co-transfect the cells with the expression vectors for tagged VHL and HIF1α.

-

After 24-48 hours, treat the cells as required (e.g., with a proteasome inhibitor like MG132 to stabilize HIF1α).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with the anti-FLAG antibody-conjugated beads for several hours to overnight at 4°C with gentle rotation to immunoprecipitate FLAG-VHL and any interacting proteins.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane for western blotting.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-HIF1α and with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-VHL.

Conclusion

The this compound peptide is an invaluable tool for investigating the VHL-HIF1α protein-protein interaction. Its ability to mimic the hydroxylated HIF1α peptide allows for its use in a variety of in vitro and cellular assays to quantitatively assess binding and to screen for potential therapeutic inhibitors of this pathway. The experimental protocols provided in this guide offer a starting point for researchers to utilize this peptide in their studies of the cellular oxygen-sensing machinery and in the development of novel therapeutics targeting this critical interaction.

The Role of DEALA-Hyp-YIPD in Elucidating Hypoxia Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of the fluorescent peptide probe, FAM-DEALA-Hyp-YIPD, in the study of hypoxia signaling pathways. This probe is a critical tool for investigating the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor-1α (HIF-1α), a central regulatory axis in cellular response to oxygen availability.

Introduction to the Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIFs are heterodimeric proteins composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[3] The stability and activity of the HIF-α subunit are tightly regulated by cellular oxygen concentration.

Under normal oxygen conditions (normoxia), specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4] This post-translational modification creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[4][5][6] The binding of pVHL to the hydroxylated HIF-1α leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, effectively suppressing the hypoxic response.[5]

In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen.[2] Consequently, HIF-1α is not hydroxylated, evades recognition by pVHL, and stabilizes.[6] The stable HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[7] This transcriptional activation leads to the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, allowing the cell to adapt to the low oxygen environment.[8] Dysregulation of this pathway is implicated in various pathologies, including cancer and ischemia, making the VHL/HIF-1α interaction a prime target for therapeutic intervention.[1][9]

FAM-DEALA-Hyp-YIPD: A Tool for Probing the VHL/HIF-1α Interaction

FAM-DEALA-Hyp-YIPD is a synthetic peptide corresponding to a segment of the HIF-1α ODD, which encompasses the critical hydroxylated proline residue (Hyp) necessary for VHL binding. The peptide is fluorescently labeled with 5-carboxyfluorescein (FAM) at its N-terminus.

This probe is principally used in a biophysical technique called Fluorescence Polarization (FP). The FP assay is a homogeneous, in-solution method ideal for studying molecular binding events in real-time.[10][11][12] The principle relies on the observation that a small, fluorescently labeled molecule (like the FAM-DEALA-Hyp-YIPD peptide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light, resulting in a low FP value. When this fluorescent peptide binds to a much larger molecule (like the pVHL protein complex), its tumbling rate is significantly slowed. This slower rotation results in a higher degree of polarization of the emitted light, and thus a high FP value.

The FAM-DEALA-Hyp-YIPD peptide serves as a high-affinity ligand for pVHL, with a reported dissociation constant (Kd) in the range of 180-560 nM.[9] This makes it an excellent tool for a competitive binding assay, often referred to as an FP displacement assay. In this format, researchers can screen for and characterize small-molecule inhibitors that disrupt the VHL/HIF-1α interaction. An effective inhibitor will compete with the FAM-DEALA-Hyp-YIPD peptide for binding to pVHL. This displacement of the fluorescent peptide from the large protein complex will cause it to tumble rapidly again, leading to a measurable decrease in the FP signal.

Quantitative Data from VHL/HIF-1α Interaction Studies

The FP displacement assay using FAM-DEALA-Hyp-YIPD allows for the quantitative determination of the potency of small-molecule inhibitors. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for cellular assays that measure downstream effects.

| Compound Type | Assay Type | Reported Value | Reference |

| FAM-DEALA-Hyp-YIPD | Direct Binding to pVHL | Kd: 180-560 nM | [9] |

| Small-Molecule Inhibitor 1 | FP Displacement Assay | IC50: submicromolar | [4] |

| Small-Molecule Inhibitor 51 | FP Displacement Assay | IC50: ~20 µM | [4] |

| Natural Product-like Inhibitor | HRE-Luciferase Reporter Assay | EC50: 6.17 µM | [4] |

Table 1: Summary of quantitative data from studies investigating the VHL/HIF-1α interaction. The data illustrates the utility of assays, including the FP displacement assay, in quantifying the potency of various compounds.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Displacement Assay

This protocol outlines the methodology for screening small-molecule inhibitors of the VHL/HIF-1α interaction using the FAM-DEALA-Hyp-YIPD probe.

Materials:

-

Recombinant VHL protein complex (typically pVHL, Elongin B, and Elongin C)

-

FAM-DEALA-Hyp-YIPD peptide probe

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)[13]

-

Small-molecule compound library dissolved in DMSO

-

Black, low-volume 384-well microplates

-

A microplate reader equipped with fluorescence polarization optics (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the VHL protein complex in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range, often at or below the Kd of the probe.

-

Prepare a stock solution of the FAM-DEALA-Hyp-YIPD peptide in the assay buffer. The final concentration should be low (e.g., 10-200 nM) and optimized to give a stable and robust FP signal.[13]

-

Prepare serial dilutions of the small-molecule inhibitors in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can interfere with the assay.

-

-

Assay Setup:

-

The assay is performed in a 384-well plate with a typical final volume of 15-20 µL per well.[13]

-

Negative Control (Low FP): Add FAM-DEALA-Hyp-YIPD probe and assay buffer (with DMSO equivalent to test wells). This represents the signal of the free peptide.

-

Positive Control (High FP): Add FAM-DEALA-Hyp-YIPD probe, VHL protein complex, and assay buffer (with DMSO). This represents the signal of the fully bound peptide.

-

Test Wells: Add FAM-DEALA-Hyp-YIPD probe, VHL protein complex, and the serially diluted small-molecule inhibitors.

-

-

Incubation:

-

Mix the components in the wells gently.

-

Incubate the plate at room temperature for a period of 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.[13] The optimal incubation time should be determined empirically.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader. The output is typically in millipolarization units (mP).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

HIF-1α Degradation Pathway

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

FP Displacement Assay Workflow

Caption: Workflow of the Fluorescence Polarization (FP) displacement assay.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Imaging of Hypoxia-Inducible Factor 1α and von Hippel-Lindau Interaction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

The Structure and Application of DEALA-Hyp-YIPD: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the fluorescently tagged peptide, DEALA-Hyp-YIPD, a critical tool for investigating the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway. This document details the peptide's structure, the properties of its fluorescent tag, and its application in studying protein-protein interactions.

Core Structure and Fluorescent Tag

This compound is a synthetic peptide derived from the Hypoxia-Inducible Factor-1α (HIF-1α) protein. Its sequence and modifications are specifically designed to mimic the binding motif of HIF-1α to the VHL protein. The peptide is N-terminally labeled with 5-carboxyfluorescein (5-FAM), a commonly used green fluorescent dye.

The structure of the peptide component is a nine-amino-acid sequence: Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp, where 'Hyp' represents hydroxyproline. The fluorescent tag, 5-FAM, is attached to the N-terminal aspartic acid residue.

Properties of this compound and its Fluorescent Tag

| Property | Value | Reference |

| Peptide Sequence | This compound | [1][2] |

| Fluorescent Tag | 5-Carboxyfluorescein (5-FAM) | [3][4][5] |

| Molecular Weight | ~1477.48 g/mol | [2] |

| Chemical Formula | C71H84N10O25 | [2] |

| Excitation Maximum (λex) | ~485-492 nm | [3] |

| Emission Maximum (λem) | ~517-535 nm | [3] |

| Binding Target | von Hippel-Lindau (VHL) protein | [2] |

| Binding Affinity (Kd) | 180-560 nM | [2] |

The VHL/HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α protein is hydroxylated on specific proline residues by prolyl hydroxylases. This post-translational modification allows HIF-1α to be recognized by the VHL E3 ubiquitin ligase complex. VHL, in complex with Elongin B/C, Cullin 2, and Rbx1, polyubiquitinates HIF-1α, targeting it for degradation by the proteasome. This process keeps HIF-1α levels low.

Under low oxygen conditions (hypoxia), the prolyl hydroxylases are inactive. Consequently, HIF-1α is not hydroxylated and is not recognized by VHL. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The dysregulation of this pathway is implicated in various cancers.

References

An In-depth Technical Guide on the DEALA-Hyp-YIPD Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DEALA-Hyp-YIPD peptide is a synthetic molecule that serves as a crucial tool in the study of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway. Specifically, it functions as an inhibitor of the protein-protein interaction between HIF-1α and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This interaction is a critical step in the regulation of cellular response to hypoxia. A fluorescently labeled version of this peptide, FAM-DEALA-Hyp-YIPD, is widely utilized in biochemical assays to screen for and characterize small molecule inhibitors of the VHL/HIF-1α interaction.[2][3][4] This guide provides a comprehensive overview of the key features of the this compound peptide, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Core Features and Mechanism of Action

The this compound peptide is a fragment of the HIF-1α protein.[1][2][3][4] In normoxic conditions, HIF-1α is hydroxylated at a specific proline residue, which is represented as hydroxyproline (Hyp) in the this compound sequence. This post-translational modification allows for the recognition and binding of HIF-1α by the VHL protein. The VHL protein is a component of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation. This process maintains low levels of HIF-1α in the cell.

The this compound peptide mimics this hydroxylated region of HIF-1α, enabling it to bind to the same site on the VHL protein. By competitively binding to VHL, the peptide disrupts the native VHL/HIF-1α interaction.[1] This inhibitory action forms the basis of its utility in research and drug discovery, particularly in the development of therapeutics that target the hypoxia signaling pathway.

Signaling Pathway

The following diagram illustrates the VHL/HIF-1α signaling pathway and the inhibitory role of the this compound peptide.

Quantitative Data

The binding affinity and inhibitory concentration of the this compound peptide have been determined through various biophysical and biochemical assays. This data is crucial for its application as a research tool and as a reference compound in drug discovery campaigns.

| Parameter | Value | Method | Reference |

| IC₅₀ | 0.91 µM | VHL/HIF-1α Interaction Assay | [1] |

| K_d_ | 180 nM | Fluorescence Polarization | [1] |

| K_d_ | 180-560 nM | Fluorescence Polarization | [2][3][4] |

Experimental Protocols

The fluorescently labeled version of the peptide, FAM-DEALA-Hyp-YIPD, is instrumental in a Fluorescence Polarization (FP) displacement assay. This assay is commonly used to screen for small molecules that can disrupt the VHL/HIF-1α interaction.

Fluorescence Polarization (FP) Displacement Assay

Objective: To identify and characterize inhibitors of the VHL/HIF-1α interaction by measuring the displacement of FAM-DEALA-Hyp-YIPD from the VHL protein complex.

Materials:

-

FAM-DEALA-Hyp-YIPD peptide

-

Recombinant VCB (VHL, Elongin C, Elongin B) complex

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

Test compounds (potential inhibitors)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of FAM-DEALA-Hyp-YIPD in the assay buffer.

-

Prepare a stock solution of the VCB complex in the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup:

-

Add a fixed concentration of the VCB complex to each well of the microplate.

-

Add the serially diluted test compounds to the wells.

-

Add a fixed concentration of FAM-DEALA-Hyp-YIPD to all wells. The final concentration should be determined based on its K_d_ for the VCB complex.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Data Analysis:

-

The fluorescence polarization values are plotted against the concentration of the test compound.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of the inhibitor. A decrease in fluorescence polarization indicates displacement of the FAM-DEALA-Hyp-YIPD peptide from the VCB complex by the test compound.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the Fluorescence Polarization displacement assay.

References

An In-depth Technical Guide to the VHL/HIF-1α Interaction and the Role of the DEALA-Hyp-YIPD Probe

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor-1α (HIF-1α). A central focus is placed on the utility of the synthetic peptide probe, FAM-DEALA-Hyp-YIPD, as a fundamental tool for investigating this pathway and discovering molecular entities that modulate it.

Introduction: The VHL/HIF-1α Axis in Cellular Oxygen Sensing

The cellular response to varying oxygen levels is a fundamental process crucial for survival, and it is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The alpha subunit, HIF-1α, is the key oxygen-regulated component.

Under normal oxygen conditions (normoxia), HIF-1α levels are kept extremely low. This is achieved through its continuous degradation mediated by the VHL tumor suppressor protein, which acts as the substrate recognition component of an E3 ubiquitin ligase complex.[1][2] This process is initiated when specific proline residues within the HIF-1α Oxygen-Dependent Degradation (ODD) domain are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[2][3] The hydroxylated proline (Hyp) at position 564 is a critical modification that creates a binding site for VHL.[1] Once bound, VHL facilitates the ubiquitination of HIF-1α, targeting it for rapid destruction by the proteasome.[3][4]

Under low oxygen conditions (hypoxia), the PHDs are inactive. HIF-1α is not hydroxylated, preventing its recognition by VHL.[1][2] Consequently, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, and cell survival.[5][6] Dysregulation of this pathway is implicated in cancer and other diseases, making the VHL/HIF-1α interaction a prime therapeutic target.

The peptide DEALA-Hyp-YIPD is a synthetic mimic of the critical hydroxylated binding motif of HIF-1α. When labeled with a fluorophore like 5-carboxyfluorescein (FAM), it becomes an invaluable probe for studying the VHL/HIF-1α interaction in high-throughput biochemical assays.[7][8]

Core Signaling Pathway

The regulation of HIF-1α stability is a tightly controlled process centered on post-translational modification and subsequent protein degradation. The diagram below illustrates the divergent fates of HIF-1α under normoxic and hypoxic conditions.

Caption: HIF-1α Regulation by Oxygen Availability.

Quantitative Data: Peptide Probe Binding Affinities

The FAM-DEALA-Hyp-YIPD peptide and its longer variants are crucial reagents for assays investigating the VHL/HIF-1α interaction. Their binding affinity to the VHL protein is a key parameter for assay design.

| Peptide Probe Sequence | Reporter | Binding Partner | Dissociation Constant (Kd) | Reference(s) |

| FAM-DEALA-Hyp -YIPD | FAM | VHL | 180 - 560 nM | [7][8][9] |

| FAM-DEALAHyp YIPMDDDFQLRSF | FAM | VHL | 3 nM | [10] |

Note: FAM is 5-carboxyfluorescein. Hyp is hydroxyproline.

Experimental Protocols & Workflows

Several biophysical and cell-based assays are employed to study the VHL/HIF-1α interaction. The FAM-DEALA-Hyp-YIPD probe is particularly central to the Fluorescence Polarization assay.

This is a high-throughput, solution-based, homogeneous assay used to screen for small molecules that disrupt the VHL/HIF-1α interaction.

Principle: The fluorescent probe (FAM-DEALA-Hyp-YIPD) is small and tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VHL protein, its tumbling slows significantly, causing a large increase in polarization. A test compound that binds to VHL and displaces the fluorescent probe will cause the polarization value to decrease, indicating a binding event.[11]

Caption: Workflow for a VHL/HIF-1α Fluorescence Polarization Assay.

Detailed Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., PBS, pH 7.4). Dilute the VHL protein complex and the FAM-DEALA-Hyp-YIPD probe to working concentrations (e.g., 450 nM VHL and 280 nM probe, concentrations should be optimized around the Kd).[3] Serially dilute test compounds in DMSO, then further dilute in the assay buffer.

-

Assay Plate Setup: In a 96- or 384-well black, low-binding microplate, add the assay components.

-

Test Wells: Add VHL, FAM-DEALA-Hyp-YIPD, and test compound.

-

High Polarization Control (Max): Add VHL and FAM-DEALA-Hyp-YIPD with vehicle (DMSO).

-

Low Polarization Control (Min): Add FAM-DEALA-Hyp-YIPD with vehicle (DMSO).

-

-

Incubation: Shake the plate for 1 minute and incubate at room temperature for a defined period (e.g., 1-3 hours) to reach binding equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader using excitation and emission filters for FAM (e.g., 485 nm excitation, 535 nm emission).[3][7]

-

Data Analysis: Calculate the percent inhibition or displacement for each test compound relative to the high and low controls. Plot dose-response curves for hits to determine IC50 values.

Co-IP is used to detect the VHL-HIF-1α interaction within a cellular context, confirming that the interaction occurs in vivo.

Principle: An antibody targeting VHL is used to pull VHL out of a cell lysate. If HIF-1α is bound to VHL, it will be pulled down as well. The presence of HIF-1α in the immunoprecipitated complex is then detected by Western blotting.[1][12]

Caption: Workflow for VHL/HIF-1α Co-Immunoprecipitation.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat as required (e.g., expose to 1% O₂ for hypoxia or treat with a test compound).

-

Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[13]

-

Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G beads and a non-specific IgG of the same isotype as the IP antibody for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads and incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-VHL) overnight at 4°C with gentle rocking.[14]

-

Complex Capture: Add fresh Protein A/G beads and incubate for 1-3 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blot analysis using antibodies against the "prey" protein (HIF-1α) and the "bait" protein (VHL) as a control.

SPR is a label-free technique to measure the real-time kinetics (association and dissociation rates) and affinity of the interaction between VHL and HIF-1α-derived peptides or small molecules.[15][16]

Principle: One molecule (ligand, e.g., VHL) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., this compound or a small molecule inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal (measured in Response Units, RU).[15]

Caption: Workflow for a Surface Plasmon Resonance (SPR) Experiment.

Detailed Methodology:

-

Immobilization: The VHL protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Assay: A series of analyte concentrations (e.g., this compound peptide or a test compound) are prepared in running buffer.

-

Association: Each analyte concentration is injected over the sensor surface for a defined time, and the increase in RU is monitored as the analyte binds to the immobilized VHL.

-

Dissociation: Running buffer is then flowed over the chip, and the decrease in RU is monitored as the analyte dissociates.

-

Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove all remaining bound analyte, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

CETSA is a powerful method to confirm that a drug candidate engages with its intended target (VHL) inside living cells.[17][18]

Principle: The binding of a ligand (drug) typically stabilizes a protein, increasing its melting temperature (T_m). In CETSA, cells are treated with a drug, then heated to various temperatures. At temperatures above the protein's T_m, it denatures and aggregates. In drug-treated samples, the stabilized protein will remain soluble at higher temperatures compared to untreated samples. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot.[18][19][20]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

-

Heating: Aliquot the cell suspensions and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes across a 40-70°C gradient).

-

Lysis: Lyse the cells, often by repeated freeze-thaw cycles, to release intracellular contents.

-

Separation: Perform ultracentrifugation to pellet the heat-denatured, aggregated proteins.

-

Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein (VHL) using Western blotting or other sensitive protein detection methods.

-

Data Analysis: Plot the percentage of soluble VHL remaining as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cellular environment.

References

- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Imaging of Hypoxia-Inducible Factor 1α and von Hippel-Lindau Interaction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biocat.com [biocat.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FAM-DEALA-Hyp-YIPD (7287) by Tocris, Part of Bio-Techne [bio-techne.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 13. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Development of a Surface Plasmon Resonance and Fluorescence Imaging System for Biochemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 20. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

DEALA-Hyp-YIPD: A Technical Guide to its Application in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, as a critical tool for investigating the protein-protein interaction (PPI) between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor 1α (HIF-1α). This interaction is a key regulator of the cellular response to hypoxia and a prime target for therapeutic intervention in various diseases, including cancer.

Introduction to the VHL/HIF-1α Interaction

Under normal oxygen conditions (normoxia), the α-subunit of the HIF-1 transcription factor is hydroxylated on specific proline residues. This post-translational modification is recognized by the VHL protein, which is the substrate recognition component of an E3 ubiquitin ligase complex. This complex then targets HIF-1α for ubiquitination and subsequent proteasomal degradation, keeping its levels low.

In hypoxic conditions, the proline hydroxylation of HIF-1α is inhibited, preventing VHL binding. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Dysregulation of this pathway is a hallmark of many cancers.

DEALA-Hyp-YIPD: A Fluorescent Probe for a Critical PPI

FAM-DEALA-Hyp-YIPD is a synthetic peptide derived from the oxygen-dependent degradation domain of HIF-1α. It is labeled with a fluorescein amidite (FAM) fluorophore, enabling its use in fluorescence-based assays. The core "Hyp" (hydroxyproline) residue is crucial for its recognition and binding to VHL.

This probe is primarily utilized in Fluorescence Polarization (FP) assays, a robust and sensitive technique for studying molecular interactions in solution. The principle of FP is based on the rotational speed of a fluorescent molecule. When the small FAM-DEALA-Hyp-YIPD peptide is unbound in solution, it tumbles rapidly, resulting in a low polarization of the emitted light upon excitation with polarized light. When bound to the much larger VHL protein (or the VCB complex consisting of VHL, Elongin B, and Elongin C), its rotation is significantly slowed, leading to a high polarization signal.

Quantitative Analysis of the VHL/HIF-1α Interaction

FAM-DEALA-Hyp-YIPD has been instrumental in quantifying the binding affinity of the VHL/HIF-1α interaction and in screening for small molecule inhibitors that can disrupt this PPI. The following table summarizes key quantitative data obtained using this probe.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) of FAM-DEALA-Hyp-YIPD for VCB complex | 560 nM | Fluorescence Polarization (FP) | [1][2][3] |

| Dissociation Constant (Kd) of non-fluorescent this compound for VCB complex | 180 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

| IC50 of non-fluorescent this compound | 0.91 µM | Fluorescence Polarization (FP) Displacement Assay | [1][2][3] |

| IC50 of Compound 1 (VHL inhibitor) | > 250 µM | Fluorescence Polarization (FP) Displacement Assay | [2] |

| IC50 of Compound 2 (VHL inhibitor) | > 250 µM | Fluorescence Polarization (FP) Displacement Assay | [2] |

| IC50 of Compound 15 (VHL inhibitor) | 4.1 µM | Fluorescence Polarization (FP) Displacement Assay | [3] |

| Kd of Compound 15 (VHL inhibitor) | 5.4 ± 0.2 µM | Isothermal Titration Calorimetry (ITC) | [3] |

Experimental Protocol: Fluorescence Polarization Displacement Assay

This section provides a detailed methodology for a competitive FP assay to screen for inhibitors of the VHL/HIF-1α interaction.

Materials:

-

FAM-DEALA-Hyp-YIPD (fluorescent probe)

-

Recombinant VCB complex (VHL, Elongin B, Elongin C)

-

Assay Buffer: (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Black, low-volume 384-well microplates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of FAM-DEALA-Hyp-YIPD in the assay buffer. The final concentration in the assay is typically in the low nanomolar range, determined by optimization experiments.

-

Prepare a stock solution of the VCB complex in the assay buffer. The final concentration should be optimized to achieve a significant polarization shift upon binding to the probe (typically 2-3 times the Kd of the interaction).

-

Prepare serial dilutions of the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Setup:

-

Maximum Polarization (Bound) Control: Add FAM-DEALA-Hyp-YIPD, VCB complex, and assay buffer with DMSO (vehicle control) to designated wells.

-

Minimum Polarization (Free) Control: Add FAM-DEALA-Hyp-YIPD and assay buffer with DMSO to designated wells.

-

Test Wells: Add FAM-DEALA-Hyp-YIPD, VCB complex, and the serially diluted test compounds to the remaining wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters for fluorescein.

-

-

Data Analysis:

-

The raw polarization values are typically in millipolarization units (mP).

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where P_sample is the polarization of the test well, P_min is the average polarization of the minimum control, and P_max is the average polarization of the maximum control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the HIF-1α signaling pathway and the experimental workflow of the FP displacement assay.

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

References

Methodological & Application

Application Notes and Protocols for the DEALA-Hyp-YIPD Fluorescence Polarization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the von Hippel-Lindau (VHL) protein and the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is a critical checkpoint in the cellular response to oxygen levels and a prime target for therapeutic intervention in various diseases, including cancer and anemia.[1] Under normal oxygen conditions (normoxia), VHL, as part of the VCB-E3 ubiquitin ligase complex (VHL, Elongin B, and Elongin C), recognizes and binds to a hydroxylated proline residue within the HIF-1α oxygen-dependent degradation domain.[1] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.

The DEALA-Hyp-YIPD Fluorescence Polarization (FP) assay is a robust, high-throughput method used to screen for and characterize small molecule inhibitors that disrupt the VHL:HIF-1α protein-protein interaction.[1][2] The assay utilizes a fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, which mimics the binding motif of HIF-1α recognized by VHL.[1][2] This document provides a detailed protocol for this competitive binding assay and presents key data for known inhibitors.

Principle of the Assay

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule. In this assay, the small, fluorescently labeled FAM-DEALA-Hyp-YIPD peptide tumbles rapidly in solution, resulting in a low polarization value when excited with polarized light. When this peptide binds to the much larger VCB protein complex, its tumbling is significantly slowed, leading to a high polarization signal. Small molecule inhibitors that bind to VHL at the HIF-1α binding site will compete with the fluorescent peptide, causing its displacement from the VCB complex. This displacement results in a decrease in the fluorescence polarization signal, which is proportional to the inhibitor's binding affinity.[2][3]

Signaling Pathway

The VHL/HIF-1α signaling pathway is central to cellular oxygen sensing. The FP assay focuses on the key protein-protein interaction within this pathway that is targeted for inhibition.

Caption: VHL/HIF-1α signaling and FP assay principle.

Experimental Protocol

This protocol is adapted from Buckley et al., 2012 and provides a method for a competitive fluorescence polarization assay to identify and characterize inhibitors of the VHL:HIF-1α interaction.[1][2]

Materials and Reagents:

-

VCB Complex: Recombinant human VHL, Elongin B, and Elongin C complex.

-

Fluorescent Probe: FAM-DEALA-Hyp-YIPD peptide (e.g., from Biohelper Biotechnology).[4]

-

Assay Buffer: For example, 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

-

Test Compounds: Small molecule inhibitors dissolved in 100% DMSO.

-

Positive Control: Unlabeled this compound peptide.

-

Microplates: Black, low-binding 384-well microplates.

-

Plate Reader: Capable of measuring fluorescence polarization.

Experimental Workflow:

Caption: Workflow for the this compound FP Assay.

Detailed Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and store it at 4°C. Add DTT fresh before use.

-

Dilute the VCB complex to the desired concentration in the assay buffer. A typical final concentration is around 450 nM.[4]

-

Dilute the FAM-DEALA-Hyp-YIPD probe to the desired concentration in the assay buffer. A typical final concentration is around 278 nM.[4]

-

Prepare serial dilutions of the test compounds in 100% DMSO.

-

-

Assay Plate Preparation (for a final volume of 20 µL):

-

Controls:

-

0% Inhibition (High FP): VCB complex, fluorescent probe, and DMSO (no inhibitor).

-

100% Inhibition (Low FP): Fluorescent probe and DMSO (no VCB complex).

-

Positive Control: VCB complex, fluorescent probe, and a saturating concentration of unlabeled this compound.

-

-

Assay Wells:

-

Add 10 µL of the VCB complex solution to the wells.

-

Add 0.2 µL of the serially diluted test compounds in DMSO to the respective wells. The final DMSO concentration should not exceed 1%.

-

Incubate the plate for 15-30 minutes at room temperature.

-

Add 10 µL of the fluorescent probe solution to all wells.

-

Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader. Excitation is typically at 485 nm and emission at 525 nm for the FAM fluorophore.

-

-

Data Analysis:

-

The raw data will be in millipolarization (mP) units.

-

Normalize the data using the high and low FP controls.

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

The following table summarizes the binding affinities of several published inhibitors of the VHL:HIF-1α interaction as determined by the this compound fluorescence polarization assay.

| Compound | Reference | IC50 (µM) |

| Unlabeled Peptide | Buckley et al., 2012[1] | 0.91 |

| Compound 1 | Buckley et al., 2012[1] | >50 |

| Compound 2 | Buckley et al., 2012[1] | >50 |

| Compound 15 | Buckley et al., 2012[2] | 4.1 |

| Compound 4 | Liu et al., 2016[4] | <10 |

| Compound 5 | Liu et al., 2016[4] | <10 |

| Compound 9 | Liu et al., 2016[4] | >10 |

Note: The Kd for the FAM-DEALA-Hyp-YIPD probe binding to the VCB complex has been determined to be 560 nM.[1][2]

Conclusion

The this compound fluorescence polarization assay is a powerful and reliable method for the discovery and characterization of small molecule inhibitors targeting the VHL:HIF-1α protein-protein interaction. Its homogeneous format and amenability to high-throughput screening make it an invaluable tool in drug development programs aimed at modulating the hypoxia response pathway.

References

- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DEALA-Hyp-YIPD in Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorescently labeled peptide probe, DEALA-Hyp-YIPD , in inhibitor screening campaigns targeting the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor 1α (HIF-1α) protein-protein interaction (PPI). The protocols detailed below are designed to facilitate the discovery and characterization of small molecule inhibitors with therapeutic potential in oncology, anemia, and ischemia.

Introduction

The interaction between the E3 ubiquitin ligase VHL and the α-subunit of the transcription factor HIF-1 is a critical cellular oxygen sensing mechanism. Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue within the oxygen-dependent degradation domain (ODD) of HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, this interaction is abrogated, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Dysregulation of the VHL/HIF-1α pathway is implicated in various diseases. Consequently, the VHL/HIF-1α PPI has emerged as a promising therapeutic target. This compound, a peptide derived from HIF-1α and labeled with a fluorescent dye (commonly FAM), serves as a high-affinity probe for monitoring this interaction. Its use in a Fluorescence Polarization (FP) assay provides a robust and high-throughput method for identifying small molecules that disrupt the VHL/HIF-1α complex.[1][2]

Signaling Pathway

The VHL/HIF-1α signaling pathway is a cornerstone of the cellular response to changes in oxygen availability.

References

Application Notes and Protocols: DEALA-Hyp-YIPD in Fragment-Based Lead Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, in fragment-based lead discovery (FBLD) for the identification and characterization of small molecule inhibitors of the protein-protein interaction (PPI) between the von Hippel-Lindau (VHL) protein and the Hypoxia-Inducible Factor 1α (HIF-1α).

Introduction

The interaction between VHL and HIF-1α is a critical cellular oxygen sensing mechanism. Under normoxic conditions, HIF-1α is hydroxylated at specific proline residues, leading to its recognition by the VHL E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[1][2] In hypoxic conditions, this process is inhibited, allowing HIF-1α to accumulate and activate the transcription of genes involved in angiogenesis, metabolism, and other responses to low oxygen.[1] Dysregulation of this pathway is implicated in various diseases, including cancer, making the VHL:HIF-1α interaction an attractive target for therapeutic intervention.

Fragment-based lead discovery (FBLD) is a powerful strategy for identifying novel inhibitors for challenging targets like PPIs.[3][4] FBLD begins with the screening of low molecular weight fragments that can bind to "hot spots" on the protein surface, followed by the optimization of these initial hits into more potent lead compounds.[3] The fluorescent peptide FAM-DEALA-Hyp-YIPD is a key tool in this process, enabling the development of robust and sensitive screening assays.

Quantitative Data Summary

The following table summarizes quantitative data for inhibitors of the pVHL:HIF-1α interaction identified through virtual screening and evaluated using a Fluorescence Polarization assay.

| Compound ID (ZINC ID) | Molecular Weight (MW) | IC50 (µM) |

| 1 (ZINC05433596) | 388 | 54 ± 2.31 |

| 2 (ZINC01034728) | 418 | 58 ± 5.79 |

| 3 (ZINC06624580) | 410 | 21 ± 1.52 |

| 4 (ZINC04394452) | 406 | 9.0 ± 0.87 |

| 5 (ZINC09660015) | 365 | 6.0 ± 0.63 |

| 6 (ZINC02141023) | 347 | 102 ± 6.13 |

| 7 (ZINC04335475) | 332 | 37 ± 1.58 |

| 8 (ZINC12504094) | 451 | 83 ± 3.10 |

| 9 (ZINC13466751) | 363 | 2.0 ± 0.14 |

| 4W9H (Reference) | 472 | 1.1 ± 0.03 |

| Data is presented as mean ± SEM.[5] |

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Screening pVHL:HIF-1α Inhibitors

This protocol describes a competitive binding assay using FAM-DEALA-Hyp-YIPD to identify and characterize small molecule inhibitors of the pVHL:HIF-1α interaction. The assay measures the change in polarization of the fluorescent peptide upon displacement by a test compound.

Materials:

-

Purified pVHL in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)[6]

-

FAM-DEALA-Hyp-YIPD fluorescent peptide probe

-

Test compounds (fragments or potential inhibitors) dissolved in DMSO

-

Assay buffer

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of pVHL protein at a concentration suitable for the assay (e.g., 200 µM).

-

Prepare a stock solution of the FAM-DEALA-Hyp-YIPD probe. The final concentration in the assay should be below its Kd for pVHL to ensure sensitivity.

-

Prepare serial dilutions of test compounds in DMSO.

-

-

Assay Setup:

-

In a 384-well black microplate, add the assay components in the following order:

-

Assay buffer

-

Test compound solution (ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay, e.g., 1-5%).

-

pVHL protein solution.

-

FAM-DEALA-Hyp-YIPD probe solution.

-

-

Include the following controls:

-

Negative Control (0% Inhibition): Contains assay buffer, DMSO (at the same final concentration as the test compound wells), pVHL, and the fluorescent probe. This represents the maximum polarization signal.

-

Positive Control (100% Inhibition): Contains assay buffer, a known potent unlabeled inhibitor (or a high concentration of a reference compound), pVHL, and the fluorescent probe. Alternatively, a solution of the fluorescent probe in buffer without pVHL can be used to represent the minimum polarization signal.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient period to reach binding equilibrium (e.g., 1-2 hours), protected from light.[6]

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., for FAM/FITC, excitation at ~485 nm and emission at ~535 nm).[7]

-

-

Data Analysis:

-

The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.

-

Normalize the data using the high and low controls to determine the percent inhibition for each test compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: HIF-1α Ubiquitination and Degradation Pathway.

Experimental Workflow

Caption: Fragment-Based Lead Discovery (FBLD) Workflow.

References

- 1. cusabio.com [cusabio.com]

- 2. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]

- 3. hs.as.uky.edu [hs.as.uky.edu]

- 4. Fragment-Based Drug Discovery | August 25-26, 2020 - ..I-PROD-1-CIIProd_153 [drugdiscoverychemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DEALA-Hyp-YIPD Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, in biophysical assays to investigate the interaction between the von Hippel-Lindau (VHL) protein and the Hypoxia-Inducible Factor 1α (HIF-1α). The provided protocols are intended to serve as a comprehensive resource for researchers in academic and industrial settings who are focused on the discovery and characterization of novel inhibitors of this critical protein-protein interaction, a key therapeutic target in oncology and other diseases.

Introduction

The VHL/HIF-1α interaction is a cornerstone of the cellular oxygen sensing pathway. Under normoxic conditions, the VHL E3 ubiquitin ligase recognizes and binds to a hydroxylated proline residue within the oxygen-dependent degradation (ODD) domain of HIF-1α. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, effectively suppressing its transcriptional activity. In hypoxic conditions, this hydroxylation is inhibited, leading to the stabilization of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Dysregulation of this pathway, often through mutations in the VHL tumor suppressor gene, results in the constitutive stabilization of HIF-1α and is a hallmark of various cancers, most notably clear cell renal cell carcinoma. Therefore, the development of small molecule inhibitors that disrupt the VHL/HIF-1α interaction is a promising therapeutic strategy.

The peptide DEALA-Hyp-YIPD, derived from the HIF-1α ODD domain and featuring a critical hydroxyproline (Hyp) residue, serves as a valuable tool for studying this interaction. When labeled with a fluorophore such as 5-carboxyfluorescein (FAM), it becomes a sensitive probe for in vitro binding assays.

Signaling Pathway

The VHL/HIF-1α signaling pathway is a critical cellular mechanism for responding to changes in oxygen availability. Under normal oxygen levels (normoxia), the HIF-1α subunit is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows the von Hippel-Lindau protein (VHL), as part of an E3 ubiquitin ligase complex, to recognize and bind HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), PHDs are inactive, HIF-1α is not hydroxylated, and it is therefore stabilized. The stable HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various processes that help cells adapt to hypoxia, including angiogenesis, erythropoiesis, and glycolysis.

Caption: VHL/HIF-1α signaling under normoxia and hypoxia, and points of experimental intervention.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to screen for and characterize inhibitors of the VHL/HIF-1α interaction using the fluorescently labeled peptide FAM-DEALA-Hyp-YIPD.

Workflow Diagram:

Caption: Workflow for the VHL/HIF-1α Fluorescence Polarization competition assay.

Materials:

-

Protein: Purified VHL-ElonginC-ElonginB (VCB) complex.

-

Fluorescent Peptide: FAM-DEALA-Hyp-YIPD.

-

Test Compounds: Small molecule inhibitors dissolved in DMSO.

-

Assay Buffer: For example, 50 mM Tris pH 7.5, 100 mM NaCl, 0.01% Tween-20.

-

Microplates: Low-volume, black, 384-well non-binding microplates.

-

Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a 2x working solution of the VCB complex in assay buffer. The final concentration in the assay should be optimized and is typically in the low nanomolar range, determined by Kd of the fluorescent peptide.

-

Prepare a 2x working solution of FAM-DEALA-Hyp-YIPD in assay buffer. The final concentration should be at or below its Kd for the VCB complex (e.g., 50-100 nM).

-

Prepare serial dilutions of test compounds in DMSO. Then, dilute these into assay buffer to create a 4x final concentration stock.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4x test compound solution or DMSO (for controls) to the wells of the 384-well plate.

-

Include wells for "no protein" (maximum polarization) and "no inhibitor" (minimum polarization) controls.

-

-

Protein Addition and Incubation:

-

Add 5 µL of the 2x VCB complex solution to all wells except the "no protein" controls. To the "no protein" wells, add 5 µL of assay buffer.

-

Mix gently and incubate for 15 minutes at room temperature.

-

-

Fluorescent Peptide Addition and Incubation:

-

Add 10 µL of the 2x FAM-DEALA-Hyp-YIPD solution to all wells.

-

Mix gently and incubate for 30 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader using standard fluorescein excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).

-

-

Data Analysis:

-

The raw millipolarization (mP) values are used to calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Protein: Purified VCB complex dialyzed extensively against the ITC buffer.

-

Ligand: Unlabeled this compound peptide or small molecule inhibitor dissolved in the final dialysis buffer.

-

ITC Buffer: For example, 50 mM Tris pH 7.5, 150 mM NaCl. The buffer for the protein and the ligand must be identical to minimize heats of dilution.

-

ITC Instrument: A sensitive isothermal titration calorimeter.

Procedure:

-

Sample Preparation:

-

Prepare the VCB complex at a concentration of approximately 10-20 µM in the ITC buffer.

-

Prepare the this compound peptide or small molecule inhibitor at a concentration 10-20 fold higher than the protein concentration in the identical ITC buffer.

-

Degas all solutions immediately before use to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the injection parameters (e.g., a series of 1-2 µL injections with a spacing of 150-180 seconds).

-

-

Titration:

-

Load the VCB complex into the sample cell.

-

Load the ligand solution into the injection syringe.

-